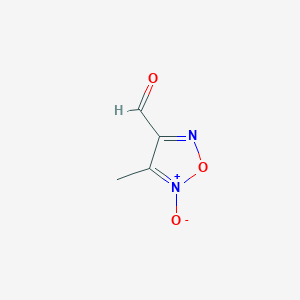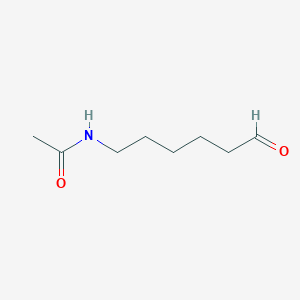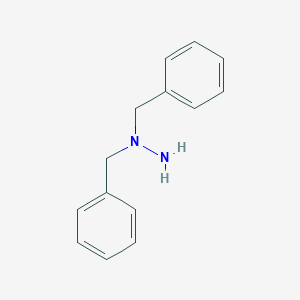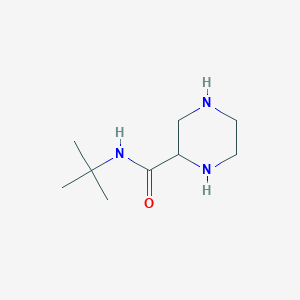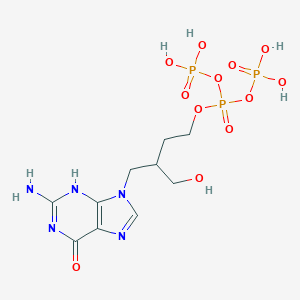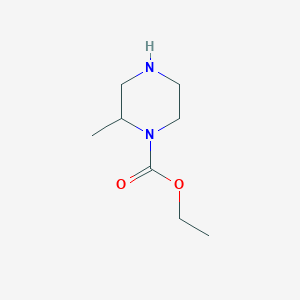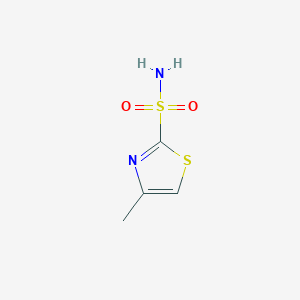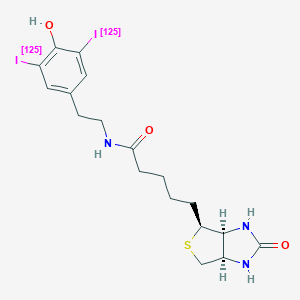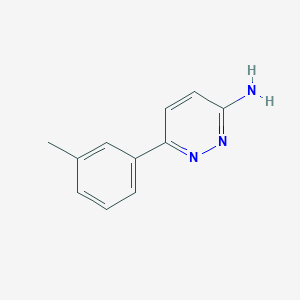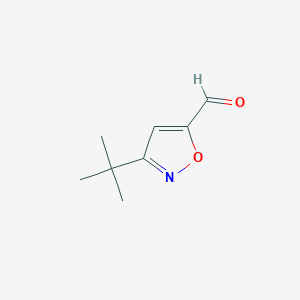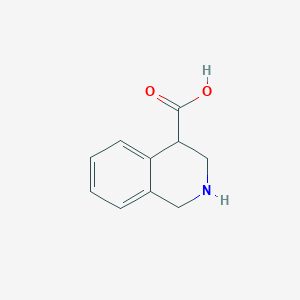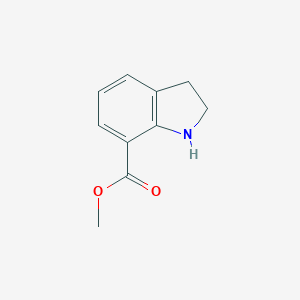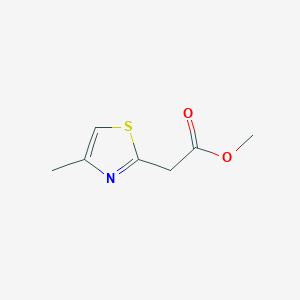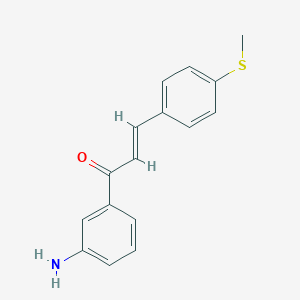
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one, also known as AMPP, is a synthetic compound that belongs to the class of chalcones. It has been studied for its potential therapeutic properties in various scientific research studies.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. The exact mechanism of action of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one in antimicrobial activity is not well understood, but it is believed to involve the disruption of bacterial cell membrane integrity.
Efectos Bioquímicos Y Fisiológicos
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In cancer research, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation is a key factor in many diseases, and (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In antimicrobial activity, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, making it a versatile compound for various research applications. However, there are also limitations to using (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, its potential toxicity and side effects need to be further studied.
Direcciones Futuras
There are several future directions for research on (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one. One area of research could be to further elucidate its mechanism of action in cancer cells, inflammation, and antimicrobial activity. Another area of research could be to study its potential toxicity and side effects in vivo. Additionally, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one could be further modified to improve its therapeutic properties and reduce its potential toxicity. Overall, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has shown promising therapeutic potential in various scientific research studies, and further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one involves the condensation of 3-aminoacetophenone and 4-methylthiobenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through the formation of an enamine intermediate, which undergoes a Michael addition reaction with the aldehyde to form the chalcone product. The product is then purified by recrystallization to obtain a pure form of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer research, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key factor in many diseases, and (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has also been shown to have antimicrobial activity against various bacterial strains.
Propiedades
Número CAS |
121646-08-0 |
|---|---|
Nombre del producto |
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
Fórmula molecular |
C16H15NOS |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H15NOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ |
Clave InChI |
MGWUMZFAYGKELJ-JXMROGBWSA-N |
SMILES isomérico |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |
SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
SMILES canónico |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



